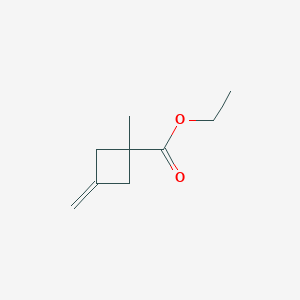

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-11-8(10)9(3)5-7(2)6-9/h2,4-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBYBXPLQQKADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=C)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-3-methylenecyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl diazoacetate with 1-methyl-3-methylenecyclobutanone in the presence of a catalyst such as rhodium acetate. The reaction is carried out under an inert atmosphere at a temperature range of 0-25°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-3-methylenecyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Sodium hydride in dimethylformamide at 0-25°C.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-methylenecyclobutanecarboxylate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the methylene group, leading to the formation of new bonds and the introduction of different functional groups. This reactivity is crucial for its applications in organic synthesis and material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Esters

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- CAS/Formula: Not explicitly provided, but structurally analogous.

- Substituents: Cyclobutane ring with methylamino (-NHCH₃) and ester (-COOCH₃) groups.

- Synthesis: Prepared via alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide, followed by deprotection and HCl treatment .

- Lacks the conjugated methylene group, reducing reactivity in cycloaddition or polymerization reactions compared to the target compound.

- Applications : Intermediate in pharmaceutical synthesis (e.g., protease inhibitors) .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

- Substituents: Branched-chain ester with trifluoroethylamino (-NHCH₂CF₃) and dimethyl groups.

- Synthesis: SN2 reaction between methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and trifluoroethyl triflate .

- Key Differences: Trifluoroethyl group imparts electron-withdrawing effects, increasing metabolic stability. Linear chain structure (non-cyclic) reduces ring strain, lowering reactivity in ring-opening reactions compared to cyclobutane derivatives.

Cyclopentane and Aromatic Esters

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane ring with methylamino and ester groups.

- Comparison: Cyclopentane’s reduced ring strain enhances thermal stability but decreases reactivity in strain-driven reactions (e.g., [2+2] cycloadditions).

Methyl (3-Hydroxyphenyl)-carbamate

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: this compound’s methylene group and ring strain make it superior in cycloaddition reactions compared to amino- or trifluoro-substituted analogs.

- Synthetic Challenges : Cyclobutane derivatives often require careful handling due to strain-induced instability, whereas cyclopentane or aromatic analogs are more robust .

- Biological Relevance: While ethyl palmitate () shows olfactory effects in insects, the target compound’s bioactivity remains unexplored.

Biological Activity

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (EMMCC) is a compound of increasing interest in the fields of medicinal chemistry and organic synthesis. Its unique cyclobutane structure, characterized by a methylene group adjacent to a carboxylate functional group, suggests potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of EMMCC, supported by relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.15 g/mol

- CAS Number : 15963-40-3

The biological activity of EMMCC is attributed to its ability to interact with various biomolecules. The strained cyclobutane ring and the adjacent methylene group facilitate reactivity that can lead to the formation of new chemical bonds. Key mechanisms include:

- Nucleophilic Attack : The methylene group can undergo nucleophilic attack, allowing EMMCC to form new derivatives that may enhance its biological properties.

- Enzyme Interaction : Preliminary studies suggest that EMMCC may inhibit specific enzymes linked to cancer proliferation, although detailed mechanisms are still under investigation.

Anticancer Properties

Recent studies have indicated that EMMCC may exhibit significant anticancer activity. Research involving cyclobutane derivatives has shown that compounds with similar structures can interact with biological targets associated with cancer pathways. Notably:

- Study Findings : A study on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with EMMCC, suggesting its potential therapeutic application in oncology.

Antimicrobial Activity

The antimicrobial potential of EMMCC has been explored through various in vitro studies:

- Efficacy Against Bacteria : EMMCC has shown activity against several bacterial strains, including E. coli and Staphylococcus aureus. Its structural features allow it to disrupt microbial cell membranes, indicating its promise as a lead compound for new antibiotics.

Antioxidant Activity

EMMCC has also been evaluated for its antioxidant properties:

- Radical Scavenging Ability : Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have demonstrated that EMMCC effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To contextualize the uniqueness of EMMCC within its chemical class, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 3-methylenecyclobutanecarboxylate | Cyclobutane derivative | Contains an ethyl group; different reactivity profile |

| Benzyl 3-methylenecyclobutanecarboxylate | Cyclobutane derivative | Contains a benzyl group; potential for drug development |

| 3-Methylenecyclobutanecarboxylic acid | Cyclobutane derivative | Lacks ester functionality; more polar |

Case Studies

Several case studies have highlighted the biological activity of cyclobutane derivatives, including EMMCC:

- Anticancer Activity Study : Investigated the effects of EMMCC on various human cancer cell lines. Results indicated significant inhibition of cell growth, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy Study : Tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising antibacterial activity that could lead to the development of new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.